4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is a chemical compound that features a unique structure combining an imidazole ring with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 5-chloro-1-methyl-1H-imidazole with a thiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole-thiazole compounds.
Scientific Research Applications
4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-1H-imidazol-2-yl)methanol: A related compound with a hydroxyl group instead of the thiazole ring.
5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: Another similar compound with an amine group.
Uniqueness
4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H7ClN4S |
---|---|
Molecular Weight |
214.68 g/mol |
IUPAC Name |
4-(5-chloro-1-methylimidazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7ClN4S/c1-12-5(8)2-10-6(12)4-3-13-7(9)11-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
XQHXTRJMHJTYQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=CSC(=N2)N)Cl |
Origin of Product |
United States |
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